N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a benzothiazole core substituted with chlorine and methoxy groups, a methylated pyrazole ring, and a pyridinylmethyl moiety. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-24-9-7-14(23-24)18(26)25(11-12-4-3-8-21-10-12)19-22-16-15(27-2)6-5-13(20)17(16)28-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAYTAOWMPWSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Key Features:
- Benzothiazole moiety: Known for various biological activities.
- Pyrazole ring: Associated with anti-inflammatory and anticancer properties.
- Pyridine group: Often enhances biological activity through interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing the benzothiazole and pyrazole frameworks exhibit significant anticancer activities. Studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have been reported to inhibit the activity of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several pathogens. In vitro studies reveal effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation: It may interact with various receptors, influencing cellular signaling pathways critical for cell survival and proliferation.
Table: Summary of Biological Activities
| Activity Type | Description | Mechanism |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | Enzyme inhibition (e.g., CDKs) |
| Antimicrobial | Effective against Pseudomonas aeruginosa | Disruption of bacterial virulence |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Modulation of NF-kB and MAPK pathways |
Case Studies
- Anticancer Study: A study published in the Journal of Medicinal Chemistry demonstrated that a similar benzothiazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Antimicrobial Research: Another study highlighted the efficacy of related compounds against resistant bacterial strains, showing a reduction in biofilm formation .
- Inflammation Model: In a rat model of arthritis, treatment with the compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lists several compounds with overlapping functional groups or scaffolds. Below is a comparative analysis based on structural and functional similarities:
Table 1: Structural and Molecular Comparison
Key Observations:
Benzothiazole Derivatives: The target compound and 1005614-38-9 share a benzothiazole core. The 7-Cl and 4-OCH₃ groups in the target compound could modulate electronic effects compared to the 6-methyl substitution in 1005614-38-9 .
Pyrazole-Based Analogues :
- The target compound’s methylpyrazole group is structurally distinct from the ethyl-methylpyrazole in 1005612-70-3 . The latter’s pyrazolo[3,4-b]pyridine core is fused, enabling planar interactions absent in the target compound.
- 1005565-99-0 features a sulfonyl-hydroxyphenyl group linked to pyrazole, suggesting divergent solubility and target selectivity compared to the pyridinylmethyl group in the target compound.
Functional Implications :
- The pyridinylmethyl group in the target compound may enhance solubility and bioavailability compared to purely aromatic substituents in analogues like 1005612-70-3 .
- Chlorine and methoxy groups in the target compound could improve metabolic stability relative to methyl or sulfonyl groups in other analogues .
Research Findings and Limitations
No direct pharmacological or synthetic studies on the target compound are cited in the evidence. However, inferences can be drawn from related compounds:
- Pyrazolo[3,4-b]pyridine derivatives (e.g., 1005612-70-3 ) are reported as kinase inhibitors, suggesting the target compound might share similar mechanisms.
Critical Gaps:
- Absence of data on the target compound’s synthesis, bioactivity, or pharmacokinetics.
- Limited evidence on substituent-specific effects (e.g., methoxy vs. methyl groups) in benzothiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
